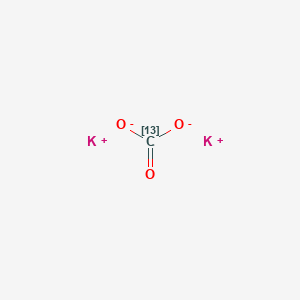

Potassium carbonate-13C

Overview

Description

Potassium carbonate-13C is a stable isotopic variant of potassium carbonate, where the carbon atom is replaced by its isotope, carbon-13. This compound is represented by the chemical formula K2^13CO3. It is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Potassium carbonate-13C, also known as Carbonic-13C acid, dipotassium salt , is a stable isotope of potassium carbonate. It doesn’t have a specific biological target. Instead, it is used as a tracer in scientific research, particularly in the field of biochemistry and drug development .

Mode of Action

This compound interacts with its environment by being incorporated into various biochemical processes. As a stable isotope, it doesn’t alter the chemical properties of the original compound but provides a distinctive marker that can be detected and quantified . This allows researchers to track the compound’s movement and interaction within biological systems .

Biochemical Pathways

This compound can be incorporated into a wide range of biochemical pathways. For instance, it can be used in stable isotope resolved metabolomics (SIRM) studies to uncover dynamic biochemical landscapes . In such studies, 13C-labeled metabolites are profiled in various biological samples, revealing the enrichment of 13C-metabolites in amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

The pharmacokinetics of this compound, like other isotopes, is primarily determined by the compound into which it is incorporated. It has been noted that the incorporation of heavy isotopes like 13C into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . .

Result of Action

The primary result of this compound’s action is the generation of detectable 13C signals in biochemical pathways. These signals can be used to quantify metabolic fluxes, providing insights into the functional state of cellular metabolism . This can be particularly useful in the field of metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific biological system in which it is used, the presence of other compounds, and the physical conditions such as temperature and pH. As a stable isotope, this compound is generally resistant to environmental changes, making it a reliable tracer in a wide range of conditions .

Preparation Methods

Potassium carbonate-13C can be synthesized by reacting natural abundance potassium carbonate with carbon-13 labeled carbon dioxide. The reaction involves passing carbon-13 labeled carbon dioxide gas through a solution of potassium carbonate, resulting in the formation of this compound. The product is then purified by crystallization to obtain high purity this compound . Industrial production methods typically involve similar processes but on a larger scale, ensuring the isotopic purity and consistency required for research applications .

Chemical Reactions Analysis

Potassium carbonate-13C undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in reactions as a base rather than an oxidizing or reducing agent.

Substitution Reactions: It can react with acids to form corresponding potassium salts and carbon dioxide. For example, reacting with hydrochloric acid produces potassium chloride and carbon dioxide.

Common Reagents and Conditions: Common reagents include acids like hydrochloric acid and sulfuric acid. The reactions typically occur under standard laboratory conditions.

Major Products: The major products formed from these reactions include potassium salts and carbon dioxide

Scientific Research Applications

Potassium carbonate-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: It is used in the synthesis of various compounds, allowing researchers to trace the incorporation of carbon-13 into different chemical structures.

Biology: It aids in the study of metabolic pathways by tracking the movement and transformation of carbon-13 within biological systems.

Medicine: It is employed in the examination of biochemical effects and enzyme kinetics, providing insights into the molecular mechanisms of various biological processes.

Industry: It is used in the analysis of trace elements in biological samples and in the study of enzyme kinetics

Comparison with Similar Compounds

Potassium carbonate-13C can be compared with other isotopically labeled carbonates, such as:

Sodium carbonate-13C: Similar in function but with sodium instead of potassium.

Calcium carbonate-13C: Used in similar applications but with calcium as the cation.

Barium carbonate-13C: Another isotopically labeled carbonate with barium as the cation.

The uniqueness of this compound lies in its specific use in studies requiring potassium as the cation, providing distinct advantages in certain biochemical and industrial applications .

Biological Activity

Potassium carbonate-13C (K2CO3-13C) is a stable isotope-labeled compound of potassium carbonate, where the carbon atom in the carbonate ion is replaced with the carbon-13 isotope. This modification allows for unique applications in biological and chemical research, particularly in tracing metabolic pathways and studying pharmacokinetics. This article explores the biological activity of this compound, its applications, and relevant research findings.

Basic Information:

- CAS Number: 122570-45-0

- Molecular Formula: K2CO3

- Molecular Weight: 139.20 g/mol

- Purity: Typically 98% for research applications

Physical Properties:

- Melting Point: 891ºC

- Density: Not specified

- Hazard Classification: Harmful if swallowed; causes skin and serious eye irritation.

Biological Applications

This compound is primarily utilized in metabolic studies and pharmaceutical research. Its isotopic labeling allows researchers to track the compound's behavior in biological systems, enhancing our understanding of various biochemical processes.

Metabolic Tracing

One significant application of this compound is in metabolic tracing studies. The incorporation of stable isotopes like carbon-13 into biological molecules enables scientists to trace the pathways of these molecules through metabolic processes. This is particularly useful in pharmacokinetics, where understanding how drugs are metabolized in the body is crucial.

Case Studies and Research Findings

-

Pharmacokinetic Studies:

- A study by Russak et al. (2019) highlighted the impact of deuterium and stable isotopes on drug metabolism. While not directly focused on this compound, it illustrates how isotopic labeling can affect pharmacokinetic profiles, potentially leading to altered efficacy and safety profiles of pharmaceuticals .

- Bioremediation Research:

-

Nutritional Studies:

- In agricultural sciences, potassium carbonate (including its isotopically labeled forms) has been studied for its role as a nutrient source for plants. The use of this compound can help trace nutrient uptake and assimilation in plant tissues, providing insights into plant metabolism and growth conditions .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.